5-(1,4-Diazepan-1-yl)pentanenitrile
Description
Contextual Significance of Nitrogen Heterocycles in Advanced Chemical Synthesis
Nitrogen-containing heterocycles are a critical class of organic compounds, characterized by a ring structure containing at least one nitrogen atom. numberanalytics.com These structures are ubiquitous in nature and are fundamental building blocks in numerous industries. frontiersin.orgfrontiersin.org
In Pharmaceuticals: A vast number of drugs contain nitrogen heterocyclic scaffolds. nih.gov These structures are often referred to as "privileged scaffolds" because they can interact with a wide range of biological targets with high affinity. nih.gov The diazepine (B8756704) ring, a close relative of diazepane, is found in clinically important drugs like Diazepam. nih.govnih.gov Specifically, the 1,4-diazepane moiety has been investigated for its potential as a 5-HT6 receptor antagonist, which could be useful in treating cognitive disorders. openpharmaceuticalsciencesjournal.com
In Agrochemicals: Over 70% of modern agrochemicals, including advanced fungicides, herbicides, and insecticides, are based on nitrogen-containing heterocyclic structures. msesupplies.com
In Materials Science and Catalysis: These compounds serve as essential ligands for transition-metal catalysts used in a variety of important chemical reactions, such as C-C coupling and olefin metathesis. frontiersin.orgmsesupplies.com They are also used as building blocks for functional materials like conducting polymers and dyes. numberanalytics.com The development of novel synthetic methods for creating diverse nitrogen heterocycles remains a highly active area of research. frontiersin.orgnih.gov
Strategic Importance of Nitrile Functionalities in Organic Transformations
The nitrile, or cyano (-C≡N), group is an exceptionally versatile functional group in organic chemistry. nih.govnumberanalytics.com Its unique electronic properties—stemming from the carbon-nitrogen triple bond and the electronegativity of the nitrogen atom—make it a valuable component in synthesis. fiveable.me
Synthetic Versatility: The nitrile group can be transformed into a wide array of other functional groups. pearson.comresearchgate.net Common transformations include:
Hydrolysis: Conversion to carboxylic acids or amides under acidic or basic conditions. numberanalytics.com
Reduction: Formation of primary amines using reducing agents like Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation. fiveable.me
Nucleophilic Addition: Reaction with organometallic reagents, such as Grignard reagents, to produce ketones after hydrolysis. fiveable.me
Role in Drug Design: The nitrile group is found in over 30 approved pharmaceutical agents. rsc.org It is often introduced into drug candidates to modulate physicochemical properties, enhance binding affinity through polar interactions or hydrogen bonds, and block metabolically weak spots in a molecule to improve its stability. researchgate.net The nitrile can act as a bioisostere, mimicking other functional groups like a carbonyl group. researchgate.net Despite its reactivity in planned syntheses, the nitrile group is generally robust and not readily metabolized in the body. nih.gov
Rationale for Investigating Conjugated Diazepane-Nitrile Systems
The strategic combination of a diazepane ring and a nitrile functionality, as seen in 5-(1,4-Diazepan-1-yl)pentanenitrile, is driven by the desire to create novel molecules with specific, tailored properties for applications in medicinal chemistry and materials science.
The rationale for investigating such systems includes:
Synergistic Functionality: The diazepane moiety provides a three-dimensional structure and a basic nitrogen center, which is often crucial for binding to biological targets like G-protein coupled receptors (GPCRs). openpharmaceuticalsciencesjournal.com The flexible alkyl chain allows this heterocyclic core to adopt an optimal orientation for interaction.
Synthetic Handle: The nitrile serves as a key synthetic intermediate. researchgate.net For example, the nitrile in this compound could be reduced to a primary amine, creating a new diamine structure. This new structure could then be used to build more complex molecules, such as polymers or macrocycles.
Bioisosteric Replacement: In a drug design context, the nitrile may be used as a bioisostere for other groups, potentially improving the compound's selectivity or pharmacokinetic profile. researchgate.net
By linking these two powerful chemical entities, chemists can explore new chemical space and develop novel compounds for a wide range of applications, from new therapeutic agents to innovative functional materials.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Diazepam |
| Lithium Aluminum Hydride |
Structure
3D Structure
Properties
IUPAC Name |
5-(1,4-diazepan-1-yl)pentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c11-5-2-1-3-8-13-9-4-6-12-7-10-13/h12H,1-4,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSCLJDSPHGZIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 5 1,4 Diazepan 1 Yl Pentanenitrile and Analogues
Methodologies for the Construction of the 1,4-Diazepane Ring System
Classical and Contemporary Cyclization Approaches to Seven-Membered Azacycles
Classical approaches to seven-membered nitrogen-containing heterocycles, or azacycles, often rely on intramolecular cyclization reactions. These methods typically involve the formation of one or two carbon-nitrogen bonds from a linear precursor. A common strategy is the condensation of 1,2-diamines with suitable dicarbonyl compounds or their equivalents, followed by reduction. nih.gov For instance, the condensation of a diamine with glyoxal (B1671930) or 2,3-butanedione (B143835) can yield a bisbenzoxazolidine, which is then reduced with reagents like borane-dimethyl sulfide (B99878) complex (BH₃–DMS) to form the 1,4-diazepane ring. nih.gov
More contemporary approaches include domino processes, which combine multiple bond-forming events in a single synthetic operation. A step- and atom-economical protocol has been described that starts from simple 1,2-diamines and alkyl 3-oxohex-5-enoates. researchgate.net This process proceeds through the in situ generation of an aza-Nazarov reagent, which then undergoes an intramolecular aza-Michael cyclization to construct the diazepane framework. researchgate.net Ring-expansion reactions of smaller, more readily prepared rings, such as azetidines, also serve as a powerful method for accessing seven-membered rings. nih.govnih.gov Additionally, N-propargylamines have emerged as versatile building blocks for synthesizing 1,4-diazepane cores through various cyclization pathways that offer high atom economy. dntb.gov.ua
The Norrish-Yang cyclization, a photochemical reaction, represents another modern approach. Irradiation of certain imidazolidinone derivatives can induce cyclization to form complex fused systems containing seven-membered rings. mdpi.com
Table 1: Selected Cyclization Strategies for Seven-Membered Azacycles
| Starting Materials | Key Reagents/Conditions | Product Type | Ref. |
|---|---|---|---|
| 2,2'-(1,3-propanediyldiimino)diphenols, Glyoxal | BH₃–DMS (reduction) | 1,4-Diazepanes | nih.gov |
| 1,2-Diamines, Alkyl 3-oxohex-5-enoates | Solvent-free conditions | 1,4-Diazepanes | researchgate.net |
| N-Propargylamines | Various catalysts | 1,4-Diazepane cores | dntb.gov.ua |
| Imidazolidinone derivatives | UV irradiation | Fused polycyclic systems | mdpi.com |
Multicomponent Reaction (MCR) Strategies for Diazepane Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product containing the majority of the atoms from the starting materials, offer a highly efficient route to complex molecules like diazepanes. nih.govresearchgate.net Isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR), are particularly powerful for creating diverse 1,4-benzodiazepine (B1214927) scaffolds, which are structurally related to diazepanes. researchgate.net
In a typical Ugi-based approach, an amine (like methyl anthranilate), an isocyanide, an aldehyde (such as Boc-glycinal), and a carboxylic acid react to form a linear intermediate. researchgate.net This intermediate then undergoes a subsequent deprotection and intramolecular cyclization step to form the seven-membered diazepine (B8756704) ring. researchgate.net This strategy allows for the rapid assembly of complex scaffolds with multiple points of diversity. researchgate.net Another MCR approach involves a [5+2] cycloaddition, where air-stable azomethine ylides react with a suitable partner to form the 1,4-diazepine ring system. rsc.orgnih.gov
Table 2: Multicomponent Reactions for Diazepine Synthesis
| Reaction Type | Key Reactants | Key Features | Ref. |
|---|---|---|---|
| Ugi-4CR / Deprotection / Cyclization | Methyl anthranilate, Isocyanide, Boc-glycinal, Carboxylic acid | Convergent synthesis, builds molecular diversity | researchgate.net |
| Ugi-4CR / Cyclization | Aminophenylketones, Isocyanide, Boc-glycinal, Trimethyl azide | Microwave-assisted for faster reaction times | researchgate.net |
| [5+2] Cycloaddition | Pyridines, 1-Sulfonyl-1,2,3-triazoles | Catalytic, forms biologically active 1,4-diazepines | rsc.orgnih.gov |
Transition Metal-Catalyzed Pathways for Diazepane Annulation
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzodiazepines and diazepanes. nih.gov These methods often proceed under mild conditions with high efficiency and selectivity. Palladium is a particularly versatile metal catalyst for these transformations. For example, palladium-catalyzed carbonylation of o-bromoaniline derivatives has been used to construct the 1,4-benzodiazepin-5-one skeleton. nih.gov
Another powerful technique is the intramolecular Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, which is used to form the diazepine ring. nih.gov Copper-catalyzed reactions are also prevalent. For instance, a CuI/N,N-dimethylglycine catalyst system facilitates the intramolecular C-N bond formation from 1-(2-bromobenzyl)azetidine-2-carboxamides to build a fused azeto-diazepine system. Rhodium catalysts are employed in [4+3] annulation reactions of pyrazolidinones and propargylic acetates to generate dinitrogen-fused heterocyclic systems. These transition-metal-catalyzed oxidative annulations via C-H bond activation represent a sustainable and appealing strategy for synthesizing these important cyclic compounds.
Table 3: Transition Metal-Catalyzed Syntheses of Diazepine Scaffolds
| Catalyst System | Reaction Type | Starting Materials | Ref. |
|---|---|---|---|
| Pd(OAc)₂ / PPh₃ | Carbonylation | o-Bromoaniline derivatives | nih.gov |
| CuI / N,N-dimethylglycine | Intramolecular C-N Coupling | 1-(2-bromobenzyl)azetidine-2-carboxamides | |
| Rhodium(III) | [4+3] Annulation | Pyrazolidinones, Propargylic acetates | |
| Titanium(I) / Palladium | Hydroaminoalkylation / Buchwald-Hartwig | N-allyl-2-bromoanilines, N-methyl anilines | nih.gov |
Reductive Amination Protocols in Diazepane Formation
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an imine intermediate. This method is widely applied to the synthesis of 1,4-diazepanes, particularly for creating chiral derivatives. The process involves the intramolecular reaction of a precursor containing both an amine and a ketone functionality. The initially formed cyclic imine is then reduced in situ to the desired diazepane.
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity. For example, the synthesis of the drug suvorexant involves a key reductive amination step to form the diazepine ring, using NaBH(OAc)₃ as the reductant.
Furthermore, biocatalysis has emerged as a green and highly selective alternative. Imine reductases (IREDs) can catalyze the intramolecular asymmetric reductive amination of aminoketones to produce chiral 1,4-diazepanes with high enantiomeric excess (>99%). This enzymatic approach avoids the need for expensive and toxic transition metal catalysts. Reductive amination can also be used to functionalize a pre-existing diazepane amine, as seen in the alkylation of 1,4-diazepane-6-amine with aldehydes followed by reduction with sodium borohydride.
Table 4: Reductive Amination in Diazepane Synthesis
| Precursor Type | Reducing Agent / Catalyst | Key Feature | Ref. |
|---|---|---|---|
| Amino ketone | NaBH(OAc)₃ | One-pot cyclization and reduction | |
| Amino ketone | Imine Reductase (IRED) | Enantioselective synthesis of chiral diazepanes | |
| 1,4-Diazepane-6-amine + Aldehyde | NaBH₄ | Post-cyclization functionalization | |
| Amino ketone | Formic acid / Chiral Ruthenium catalyst | Enantioselective synthesis |
Installation and Functionalization of the Pentanenitrile Moiety
Once the 1,4-diazepane ring is formed, the final step in the synthesis of 5-(1,4-diazepan-1-yl)pentanenitrile is the attachment of the five-carbon nitrile chain to one of the ring's nitrogen atoms.
C-N Bond Formation via Alkylation and Amination Reactions
The most direct method for installing the pentanenitrile group is through a nucleophilic substitution reaction, specifically the N-alkylation of 1,4-diazepane. In this reaction, the secondary amine of the diazepane ring acts as a nucleophile, attacking an electrophilic five-carbon chain that already contains the nitrile functional group. A suitable reactant for this purpose would be a 5-halopentanenitrile, such as 5-chlorovaleronitrile (B1664646) or 5-bromovaleronitrile.
The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity. Common bases for this purpose include potassium carbonate or triethylamine. The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) often being effective.
A significant challenge in the alkylation of symmetrical diamines like 1,4-diazepane is controlling the degree of substitution. The reaction can lead to a mixture of the desired mono-alkylated product, the di-alkylated product, and unreacted starting material. To favor mono-alkylation, a large excess of the diamine can be used, or one of the nitrogen atoms can be temporarily protected with a group like tert-butyloxycarbonyl (Boc). The Boc group can be attached, the alkylation performed on the unprotected nitrogen, and the Boc group subsequently removed under acidic conditions to yield the mono-substituted product.
An alternative to direct alkylation is reductive amination. This would involve reacting 1,4-diazepane with an aldehyde-containing nitrile, such as 5-oxopentanenitrile, to form an iminium ion intermediate, which is then reduced in situ with a reducing agent like sodium triacetoxyborohydride.
Table 5: General Strategy for N-Alkylation of 1,4-Diazepane
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Key Considerations | Ref. |
|---|---|---|---|---|---|
| 1,4-Diazepane | 5-Halovaleronitrile (e.g., 5-chlorovaleronitrile) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | This compound | Control of mono- vs. di-alkylation | |
| 1-Boc-1,4-diazepane | 5-Halovaleronitrile | 1. Base, Solvent; 2. Acid (e.g., TFA, HCl) for deprotection | This compound | Selective mono-alkylation | |
| 1,4-Diazepane | 5-Oxopentanenitrile | Reducing agent (e.g., NaBH(OAc)₃) | This compound | Reductive amination pathway |
Introduction of the Nitrile Group from Precursor Functionalities
The synthesis of nitriles is a fundamental transformation in organic chemistry, offering a versatile handle for further molecular elaboration. numberanalytics.com The introduction of the cyano group can be achieved through several established methods, each with its own set of advantages and substrate scope. researchgate.nethighfine.com For a molecule like this compound, the nitrile group is typically introduced via nucleophilic substitution or from the transformation of other functional groups.
Common precursor functionalities for the introduction of a nitrile group include:
Alkyl Halides: The reaction of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide, is a classic and widely used method for nitrile synthesis. numberanalytics.com This S_N2 reaction is most effective for primary and secondary halides. libretexts.org In the context of this compound, a likely precursor would be 1-(5-halopentyl)-1,4-diazepane, where the halide is chloro, bromo, or iodo.
Alcohols: Alcohols can be converted to nitriles through a two-step process involving conversion to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a cyanide salt. Direct conversion of alcohols to nitriles is also possible using reagents like TMSCN (trimethylsilyl cyanide) for benzylic alcohols. highfine.com
Aldehydes and Ketones: Aldehydes and ketones can be transformed into nitriles through the formation of a cyanohydrin, followed by dehydration. Alternatively, they can react with hydroxylamine (B1172632) to form oximes, which are then dehydrated to yield nitriles. highfine.com
Amides: The dehydration of primary amides is a common method for synthesizing nitriles. highfine.comebsco.com A variety of dehydrating agents can be employed, including phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and milder reagents like Burgess reagent for sensitive substrates. highfine.com
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of complex molecules like this compound can be approached through either convergent or divergent strategies.
In contrast, a divergent synthesis would start from a common intermediate that is then elaborated to produce a library of related compounds. rsc.org For example, a precursor with a protected diazepine ring and a terminal alkyne on the side chain could be synthesized. This common intermediate could then be transformed into the target nitrile or other analogues by manipulating the alkyne functionality. This strategy is particularly useful for generating a series of compounds for structure-activity relationship studies.
Stereoselective and Enantioselective Synthetic Approaches for Analogues
While this compound itself is achiral, the synthesis of its analogues can involve the creation of stereocenters, particularly on the diazepane ring. Stereoselective and enantioselective syntheses are crucial for obtaining specific stereoisomers, which can have distinct biological activities.
For analogues of this compound with substituents on the diazepane ring, several strategies can be employed to control stereochemistry:
Chiral Pool Synthesis: Starting from readily available chiral building blocks, such as amino acids, can be an effective way to introduce stereocenters into the diazepane ring.
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions during the synthesis of the diazepane ring.
Resolution: A racemic mixture of a chiral analogue can be separated into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
The development of stereoselective syntheses for related benzodiazepine (B76468) structures has been an area of active research, and these principles can be extended to the synthesis of chiral 1,4-diazepane analogues. acs.orgnih.gov
Continuous Flow Synthesis Applications for Related Diazepane Compounds
Continuous flow chemistry has emerged as a powerful tool for the synthesis of pharmaceuticals and other fine chemicals, offering advantages in terms of safety, efficiency, and scalability. youtube.com While a specific continuous flow synthesis for this compound has not been reported, the application of this technology to the synthesis of related diazepane compounds, such as diazepam, has been successfully demonstrated. researchgate.netfrontiersin.orgrsc.org
These processes often involve the use of microreactors to rapidly screen reaction conditions and identify optimal parameters for temperature, residence time, and solvent. researchgate.netfrontiersin.org For instance, a two-step continuous flow synthesis of diazepam has been reported, achieving a high yield and purity in a short reaction time. researchgate.netfrontiersin.org
Table 1: Exemplary Conditions for Continuous Flow Synthesis of Diazepam
| Parameter | Stage 1 | Stage 2 |
| Reactants | 5-chloro-2-(methylamino)benzophenone, Bromoacetyl chloride, Propylene oxide | Intermediate from Stage 1, NH₄OAc |
| Solvent | Toluene | MeOH:H₂O |
| Temperature | 0 °C | 120-160 °C |
| Residence Time | 5 min | Varies |
| Yield | - | Up to 96% (crude) |
| Purity | - | >98% (after recrystallization) |
This table is based on data from the continuous flow synthesis of diazepam and serves as an illustrative example of the application of this technology to a related diazepane structure. frontiersin.org
The principles and technologies developed for the continuous flow synthesis of benzodiazepines could be adapted for the production of this compound and its analogues, potentially leading to more efficient and safer manufacturing processes.
Reactivity and Chemical Transformations of 5 1,4 Diazepan 1 Yl Pentanenitrile
Transformations Involving the 1,4-Diazepane Nitrogen Centers
The 1,4-diazepane moiety contains two secondary amine functionalities, which are nucleophilic and can readily participate in a variety of chemical reactions. These transformations allow for the elaboration of the diazepine (B8756704) ring, introducing a wide array of substituents and functional groups.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the 1,4-diazepane ring can be readily alkylated or acylated. N-alkylation introduces alkyl groups onto one or both of the nitrogen atoms, a reaction that can be achieved using various alkylating agents. For instance, the reaction of 1,4-diazepane derivatives with alkyl halides or other electrophiles can lead to mono- or di-substituted products. nih.govbeilstein-journals.org The regioselectivity of these reactions can often be controlled by the choice of reaction conditions, such as the base and solvent employed. beilstein-journals.org In some cases, even tri-alkylation has been observed on similar diazepane-amine structures. nih.gov
N-acylation involves the introduction of an acyl group, typically from an acyl chloride or anhydride, to one or both of the nitrogen atoms. This reaction forms an amide linkage and is a common strategy for functionalizing amines. The resulting N-acylated diazepanes can serve as intermediates for further synthetic manipulations.
| Reaction Type | Reagent Examples | Product Type |
| N-Alkylation | Alkyl halides (e.g., CH₃I), Methyl triflate | Mono- or di-alkylated 1,4-diazepane |
| N-Acylation | Acyl chlorides (e.g., Acetyl chloride), Anhydrides | Mono- or di-acylated 1,4-diazepane (Amide) |
Functionalization via Amidation and Sulfonamidation
Beyond simple acylation, the nitrogen centers of the 1,4-diazepane ring can undergo amidation and sulfonamidation reactions. Amidation can be achieved through coupling reactions with carboxylic acids, often facilitated by coupling agents, or via reaction with activated amide intermediates. jocpr.com
Sulfonamidation, the reaction of the amine with a sulfonyl chloride in the presence of a base, results in the formation of a sulfonamide. This functional group is a key feature in many biologically active molecules. The specific conditions for these reactions would need to be optimized for 5-(1,4-diazepan-1-yl)pentanenitrile, but the general principles of amine chemistry apply.
Chemical Reactivity of the Terminal Nitrile Functional Group
The terminal nitrile group (C≡N) is a versatile functional group that can undergo a variety of chemical transformations. The polarized nature of the carbon-nitrogen triple bond, with an electrophilic carbon atom, is central to its reactivity. libretexts.orgucalgary.ca
Nucleophilic Addition Reactions at the Nitrile Carbon
The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. libretexts.orgucalgary.ca This initial addition leads to the formation of an intermediate imine anion. libretexts.org Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to nitriles. The resulting imine anion intermediate can be hydrolyzed upon aqueous workup to yield a ketone. libretexts.org
In some cases, the addition of a nucleophile to a nitrile can be part of a more complex reaction cascade, such as the addition to nitrones under silylating conditions to form β-N-hydroxyamino nitriles. thieme-connect.com
| Nucleophile | Intermediate | Final Product (after workup) |
| Grignard Reagent (RMgX) | Imine anion salt | Ketone |
| Organolithium Reagent (RLi) | Imine anion salt | Ketone |
Reduction Pathways to Corresponding Amine Derivatives
The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using various reducing agents. chemguide.co.ukstudymind.co.uk This transformation is a valuable method for synthesizing amines from nitriles. Common reducing agents include lithium aluminum hydride (LiAlH₄), which is a powerful and effective reagent for this conversion. chemguide.co.ukcommonorganicchemistry.comchemistrysteps.com The reaction proceeds through the addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org
Catalytic hydrogenation is another widely used method for nitrile reduction. chemguide.co.ukstudymind.co.uk This process typically involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or Raney nickel. chemguide.co.ukcommonorganicchemistry.comwikipedia.org This method is often preferred in industrial settings due to its cost-effectiveness. studymind.co.uk Other reducing systems, such as borane (B79455) complexes (e.g., BH₃-SMe₂), can also be employed. commonorganicchemistry.com
| Reducing Agent/System | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |
| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Primary Amine |
| Borane-dimethylsulfide (BH₃-SMe₂) | Primary Amine |
Hydrolysis to Carboxylic Acid and Amide Derivatives
Nitriles can be hydrolyzed to produce either carboxylic acids or amides, depending on the reaction conditions. lumenlearning.com This reaction can be catalyzed by either acid or base. libretexts.orgchemistrysteps.comchemguide.co.uk The hydrolysis proceeds in two stages: the nitrile is first converted to an amide intermediate, which is then further hydrolyzed to a carboxylic acid. chemguide.co.ukbyjus.com
In acidic hydrolysis, the nitrile is typically heated with an aqueous acid, such as hydrochloric acid. studymind.co.ukchemguide.co.uk Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack by water. libretexts.orglumenlearning.com The final product under acidic conditions is the carboxylic acid and the corresponding ammonium (B1175870) salt. chemguide.co.uk
Base-catalyzed hydrolysis involves heating the nitrile with an aqueous base, like sodium hydroxide (B78521). chemguide.co.uk The strongly nucleophilic hydroxide ion attacks the nitrile carbon directly. libretexts.org Under basic conditions, the product is the salt of the carboxylic acid and ammonia. chemguide.co.uk The free carboxylic acid can be obtained by subsequent acidification. chemguide.co.uk
| Conditions | Intermediate | Final Product |
| Acidic (e.g., H₃O⁺, heat) | Amide | Carboxylic Acid |
| Basic (e.g.,⁻OH, heat) | Amide | Carboxylate Salt |
Reactions on the Pentyl Chain and other Peripheral Substituent Positions
The pentyl chain of this compound, while generally less reactive than the terminal nitrile or the diazepane nitrogen, can undergo functionalization through modern synthetic methods. Additionally, the nitrile group itself is a versatile functional handle for a variety of chemical transformations.
The most prominent reactions involving the pentyl chain are those that transform the nitrile group. These reactions are well-established in organic chemistry and can be broadly categorized into hydrolysis and reduction.
Hydrolysis of the Nitrile Group:
The nitrile functionality can be hydrolyzed to either a carboxylic acid or a primary amide, depending on the reaction conditions. umich.edunih.gov
Acid-Catalyzed Hydrolysis: Treatment with aqueous acid, such as hydrochloric acid, under reflux conditions typically leads to the formation of the corresponding carboxylic acid, 5-(1,4-diazepan-1-yl)pentanoic acid, along with an ammonium salt. researchgate.netnih.gov The reaction proceeds through an intermediate amide which is subsequently hydrolyzed to the carboxylic acid. nih.gov
Base-Catalyzed Hydrolysis: Alkaline hydrolysis, for instance by heating with aqueous sodium hydroxide, initially produces the sodium salt of the carboxylic acid and ammonia. researchgate.net Subsequent acidification is required to obtain the free carboxylic acid. Under milder basic conditions, it is sometimes possible to isolate the intermediate primary amide, 5-(1,4-diazepan-1-yl)pentanamide. nih.gov
| Transformation | Reagents and Conditions | Product |
| Acidic Hydrolysis | Dilute HCl, Reflux | 5-(1,4-Diazepan-1-yl)pentanoic acid |
| Basic Hydrolysis | 1. NaOH (aq), Reflux; 2. H₃O⁺ | 5-(1,4-Diazepan-1-yl)pentanoic acid |
| Partial Basic Hydrolysis | Milder basic conditions | 5-(1,4-Diazepan-1-yl)pentanamide |
Reduction of the Nitrile Group:
The nitrile group can be reduced to a primary amine, extending the carbon chain and introducing a new reactive site.
Catalytic Hydrogenation: This is a common industrial method where the nitrile is treated with hydrogen gas in the presence of a metal catalyst like Raney nickel or palladium on carbon. acs.orgnih.gov This reaction typically requires elevated temperature and pressure. It is important to note that secondary and tertiary amines can sometimes be formed as byproducts. nih.gov
Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent such as dry ether will effectively reduce the nitrile to a primary amine. acs.orgnih.gov Borane complexes, like borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethylsulfide (BH₃-SMe₂), are also effective reagents for this transformation. acs.org Another approach involves the use of sodium metal in ethanol. acs.org
| Transformation | Reagents and Conditions | Product |
| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | 5-(1,4-Diazepan-1-yl)pentan-1-amine |
| Hydride Reduction | 1. LiAlH₄, Dry Ether; 2. H₂O | 5-(1,4-Diazepan-1-yl)pentan-1-amine |
| Borane Reduction | BH₃-THF or BH₃-SMe₂ | 5-(1,4-Diazepan-1-yl)pentan-1-amine |
C-H Functionalization of the Pentyl Chain:
While the C-H bonds of the pentyl chain are relatively inert, recent advances in synthetic methodology have enabled their direct functionalization. These reactions often proceed via radical intermediates and can offer pathways to introduce new functional groups at various positions along the alkyl chain. acs.orgchemrxiv.org For instance, radical-initiated oxidative functionalization of alkyl nitriles has been reported, allowing for the introduction of various substituents. acs.orgacs.org These methods, however, may lack selectivity and could potentially react with other sites in the molecule, such as the α-protons to the amines in the diazepane ring.
Strategies for Further Derivatization and Scaffold Modification
The 1,4-diazepane ring, with its secondary amine, provides a key site for further derivatization and modification of the molecular scaffold.
Reactions at the Secondary Amine:
The secondary amine in the 1,4-diazepane ring is nucleophilic and can readily undergo a variety of common amine reactions.
N-Alkylation: The secondary amine can be alkylated using alkyl halides or other electrophilic alkylating agents. This allows for the introduction of a wide range of substituents at the N-4 position of the diazepane ring. For example, reaction with a substituted benzyl (B1604629) halide in the presence of a base would yield the corresponding N-4 substituted derivative.
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-acyl derivative. This transformation can be useful for introducing amide functionalities, which can alter the electronic and steric properties of the molecule. The regioselectivity of acylation can sometimes be influenced by factors like temperature and intramolecular hydrogen bonding. researchgate.net
Reductive Amination: The secondary amine can participate in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent like sodium borohydride. This is a powerful method for constructing more complex N-substituted derivatives.
| Reaction Type | Reagent | Functional Group Introduced |
| N-Alkylation | Alkyl Halide (R-X) | Alkyl group (R) |
| N-Acylation | Acyl Chloride (RCOCl) | Acyl group (RCO) |
| Reductive Amination | Aldehyde/Ketone (R'COR''), NaBH₄ | Substituted Alkyl group (CHR'R'') |
These derivatization strategies on the 1,4-diazepane ring, combined with the transformations possible at the nitrile end of the pentyl chain, provide a rich platform for creating a diverse library of compounds based on the this compound scaffold.
Spectroscopic and Structural Characterization of 5 1,4 Diazepan 1 Yl Pentanenitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are the initial and most crucial steps in structural analysis.
The ¹H NMR spectrum of 5-(1,4-Diazepan-1-yl)pentanenitrile would be expected to show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in that environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons, as dictated by spin-spin coupling. Key expected resonances would include multiplets for the protons of the diazepane ring, the pentanenitrile chain, and a characteristic signal for the proton on the nitrogen atom of the diazepane ring, if not exchanged with the solvent.
The ¹³C NMR spectrum , which is typically proton-decoupled, would display a single peak for each unique carbon atom. The chemical shift of each peak provides insight into the electronic environment and functional group of the carbon atom. For this compound, distinct signals would be anticipated for the nitrile carbon, the carbons of the pentyl chain, and the carbons of the diazepane ring. The chemical shifts would be influenced by the proximity to the nitrogen atoms and the nitrile group.
Table 1: Expected ¹H and ¹³C NMR Data for this compound (Note: Specific chemical shifts (δ) and coupling constants (J) are illustrative and would require experimental determination.)
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹H Multiplicity | Expected ¹³C Chemical Shift (ppm) |
| Nitrile (CN) | - | - | ~118-125 |
| CH₂ adjacent to CN | Triplet | t | ~15-25 |
| (CH₂)₃ of pentyl chain | Multiplet | m | ~20-35 |
| CH₂ adjacent to N | Triplet | t | ~45-55 |
| CH₂ of diazepane ring (adjacent to NH) | Multiplet | m | ~40-50 |
| CH₂ of diazepane ring (adjacent to N-alkyl) | Multiplet | m | ~50-60 |
| NH of diazepane ring | Broad singlet | br s | - |
To unambiguously assign the one-dimensional NMR signals and to elucidate the complete bonding framework and spatial arrangement, a suite of two-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would be instrumental in tracing the connectivity of the protons along the pentanenitrile chain and within the diazepane ring system, confirming the sequence of methylene (B1212753) groups.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HMQC/HSQC spectrum links a specific proton signal to the carbon signal to which it is attached, allowing for the definitive assignment of the carbon skeleton based on the already assigned proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). HMBC is crucial for piecing together the entire molecular structure by connecting fragments. For instance, it would show correlations between the protons of the CH₂ group adjacent to the diazepane nitrogen and the carbons within the diazepane ring, as well as the carbons of the pentyl chain, thereby confirming the attachment of the pentanenitrile chain to the diazepane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close spatial proximity, regardless of their bonding connectivity. NOESY is particularly useful for determining the stereochemistry and conformation of the molecule, such as the preferred conformation of the seven-membered diazepane ring.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high precision allows for the determination of the elemental composition and thus the molecular formula of the compound. For this compound (C₁₀H₁₉N₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
Table 2: Expected HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ |
| C₁₀H₁₉N₃ | 182.1657 | To be determined experimentally |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a particular m/z, fragmenting it, and then analyzing the masses of the resulting fragment ions. bldpharm.com The fragmentation pattern is often unique to a particular molecular structure and can be used to confirm the identity of a compound or to elucidate the structure of an unknown. In the case of this compound, MS/MS would provide characteristic fragment ions resulting from the cleavage of the pentanenitrile side chain and the fragmentation of the diazepane ring, further corroborating the proposed structure.
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.
For this compound, the FT-IR spectrum would be expected to show key absorption bands that confirm the presence of its characteristic functional groups.
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |
| N-H stretch (secondary amine) | ~3300-3500 | Medium |
| C-H stretch (alkane) | ~2850-2960 | Strong |
| C≡N stretch (nitrile) | ~2220-2260 | Medium |
| C-N stretch (amine) | ~1000-1250 | Medium to Strong |
The presence of a distinct peak in the 2220-2260 cm⁻¹ region would be strong evidence for the nitrile group, while absorptions in the C-H and N-H stretching regions would confirm the aliphatic and amine components of the molecule.
X-ray Crystallography for Solid-State Structural Determination of Related Compounds
While a dedicated crystal structure for this compound is not publicly available, extensive X-ray crystallographic studies on related compounds containing the 1,4-diazepane ring system provide significant insights into its likely solid-state conformation and structural features. These studies are crucial for understanding the three-dimensional arrangement of atoms, which influences the compound's physical and chemical properties.
The seven-membered 1,4-diazepane ring is conformationally flexible, capable of adopting several low-energy conformations. The most commonly observed conformations in the solid state are the chair and twist-boat forms. nih.govnih.gov The specific conformation adopted is influenced by the nature and position of substituents on the diazepane ring, as well as by intermolecular interactions within the crystal lattice, such as hydrogen bonding. nih.govacs.org
Analysis of various 1,4-diazepane derivatives reveals that the ring often adopts a chair conformation. For instance, in the case of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the seven-membered ring settles into a chair conformation where the bulky 4-chlorophenyl substituents occupy equatorial positions to minimize steric hindrance. nih.gov The structure is further stabilized by intermolecular N—H⋯O hydrogen bonds, which lead to the formation of dimers. nih.gov
In contrast, studies on certain N,N'-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have revealed the diazepane ring in a twist-boat conformation, often stabilized by intramolecular π-stacking interactions. nih.gov This highlights the subtle interplay of electronic and steric effects in determining the preferred solid-state geometry.
A well-documented example is 1,4-Ditosyl-1,4-diazepane, where the addition of bulky tosyl groups to the nitrogen atoms significantly influences the ring's conformation. nih.gov In its crystal structure, the 1,4-diazepane ring was found to be disordered, indicating the presence of multiple, closely related conformations within the crystal. nih.gov
The crystallographic data for these related compounds are summarized in the tables below, providing a comparative overview of how the 1,4-diazepane ring behaves in different molecular environments.
Interactive Data Tables of Related Compounds
Table 1: Crystal Data for Homopiperazine (1,4-Diazepane)
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₁₂N₂ |
| Crystal System | Tetragonal |
| Space Group | I-42d |
| a (Å) | 7.208(2) |
| b (Å) | 7.208(2) |
| c (Å) | 23.094(7) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1199.9(6) |
| Z | 8 |
| CCDC Number | 2049324 |
Data sourced from mdpi.com
Table 2: Crystal Data for 1,4-Ditosyl-1,4-diazepane
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₉H₂₄N₂O₄S₂ |
| Crystal System | Orthorhombic |
| Space Group | Pccn |
| a (Å) | 6.3407(13) |
| b (Å) | 10.367(2) |
| c (Å) | 30.516(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2005.9(7) |
| Z | 4 |
| CCDC Number | 886943 |
Data sourced from nih.govnih.gov
Table 3: Crystal Data for (1,4-diazepane)4CuII2(μ-Cl)10CuI6
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₀H₄₈Cl₁₀Cu₈N₈ |
| Crystal System | Orthorhombic |
| Space Group | Cmce |
| a (Å) | 16.477(10) |
| b (Å) | 10.008(6) |
| c (Å) | 24.201(15) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 3991(4) |
| Z | 4 |
| CCDC Number | 1533505 |
Data sourced from researchgate.netresearchgate.net
Computational and Theoretical Investigations of 5 1,4 Diazepan 1 Yl Pentanenitrile
Conformational Landscape and Energetics of the 1,4-Diazepane Ring
The seven-membered 1,4-diazepane ring is a flexible scaffold that can adopt several low-energy conformations. chemisgroup.us Computational studies, often corroborated by NMR spectroscopy and X-ray crystallography, have shown that the conformational landscape is typically dominated by chair and twist-boat forms. nih.govnih.gov In many N,N'-disubstituted 1,4-diazepanes, a twist-boat conformation is identified as a particularly low-energy state. nih.gov The chair conformation is also a stable conformer observed in the crystal structures of various 1,4-diazepane derivatives. nih.gov The relative energies of these conformers determine the conformational equilibrium of the molecule.
Table 1: Representative Conformations of the 1,4-Diazepane Ring
| Conformation | Key Structural Features | Relative Stability |
|---|---|---|
| Chair | Possesses a pseudo-plane of symmetry. Substituents can be in axial or equatorial positions. nih.gov | Often a low-energy conformer. |
| Twist-Boat | A flexible form resulting from a twist of the boat conformation. | Frequently the global minimum for N,N'-disubstituted derivatives. nih.gov |
| Boat | Generally a higher-energy conformation, often serving as a transition state between other forms. | Less stable than chair or twist-boat forms. |
Ring Inversion Barriers and Dynamics
The different conformations of the 1,4-diazepane ring can interconvert through a process known as ring inversion. This dynamic process involves passing through higher-energy transition states. Computational methods, particularly Density Functional Theory (DFT), are highly effective at mapping these inversion pathways and calculating the associated energy barriers. nih.gov
Studies on analogous seven-membered rings, such as 1,4-benzodiazepin-2-ones, have successfully used DFT calculations to reproduce experimentally determined inversion barriers with high accuracy (within 1-2 kcal/mol). nih.govacs.org This approach involves locating the transition state geometry for the inversion process and calculating its energy relative to the ground-state conformer. Dynamic NMR techniques like 2D-EXSY are used experimentally to measure these barriers, providing a benchmark for theoretical calculations. nih.gov
Substituent Effects on Molecular Conformation
Substituents on the nitrogen atoms of the 1,4-diazepane ring play a crucial role in determining the preferred conformation and the dynamics of ring inversion. chemisgroup.usacs.org The size and electronic nature of the substituent group can shift the equilibrium between different conformers and alter the energy barrier for their interconversion. nih.gov
For 5-(1,4-diazepan-1-yl)pentanenitrile, the pentanenitrile group at the N1 position influences the conformational preference. The steric bulk of this alkyl chain will favor conformations where it occupies a less hindered position, such as an equatorial site in a chair form. Furthermore, intramolecular interactions between the substituent and the ring can stabilize certain geometries. Computational modeling allows for the systematic evaluation of these effects by comparing the energies of various conformers with the substituent in different orientations. chemisgroup.us
Electronic Structure and Reactivity Descriptors
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the electronic properties of this compound. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure and energy.
Density Functional Theory (DFT) : This is a widely used method that calculates the electronic structure based on the electron density. ijasrm.com Functionals like B3LYP are commonly paired with basis sets such as 6-31G or 6-311G to provide a good balance between accuracy and computational cost for optimizing geometries, calculating vibrational frequencies, and determining electronic properties like dipole moments and atomic charges. nih.govijasrm.comnih.gov
Ab Initio Methods : These methods are based on first principles without empirical parameterization. Methods like Møller-Plesset second-order perturbation theory (MP2) can be used for higher accuracy calculations of molecular energies and structures, although they are more computationally demanding. researchgate.net
These calculations are performed using software packages like Gaussian, which allows for the prediction of various molecular properties. ijasrm.com
Table 2: Overview of Quantum Chemical Calculation Applications
| Calculation Type | Information Obtained | Relevance to this compound |
|---|---|---|
| Geometry Optimization | Provides the lowest energy 3D structure (bond lengths, angles). ijasrm.com | Determines the preferred conformation of the diazepane ring and substituent. |
| Frequency Calculation | Confirms optimized structures as minima and predicts IR spectra. | Verifies the stability of calculated conformers. |
| Single Point Energy | Calculates the electronic energy for a given geometry. nih.gov | Determines relative stabilities of different conformers and transition states. |
| Population Analysis | Calculates atomic charges (e.g., Mulliken charges). ijasrm.com | Identifies electron-rich and electron-poor regions of the molecule. |
Frontier Molecular Orbital (FMO) Analysis for Reactive Sites
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is associated with the molecule's ability to act as a nucleophile (electron donor), while the LUMO relates to its ability to act as an electrophile (electron acceptor). youtube.comresearchgate.net
For this compound, FMO analysis can predict the most probable sites for chemical reactions:
HOMO : The HOMO is expected to be localized primarily on the lone pairs of the nitrogen atoms, particularly the secondary amine at the N4 position. This high-energy, electron-rich orbital makes this nitrogen the primary nucleophilic and basic site of the molecule.
LUMO : The LUMO is likely to have significant contributions from the antibonding π* orbital of the nitrile group (C≡N). researchgate.net This makes the carbon atom of the nitrile group susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.
Reaction Mechanism Studies of Key Synthetic Transformations
Computational methods are invaluable for investigating the mechanisms of reactions used to synthesize this compound and related compounds. nih.gov DFT calculations can be used to map the entire reaction coordinate for a proposed synthetic step, identifying the structures and energies of reactants, transition states, and products.
Key synthetic transformations for N-alkylated 1,4-diazepanes often involve steps like reductive amination or nucleophilic substitution. nih.govroyalsocietypublishing.org For instance, the synthesis could involve the reaction of 1,4-diazepane with 5-chloropentanenitrile. Theoretical studies of such reactions would model the nucleophilic attack of the diazepane nitrogen on the alkyl halide.
Computational investigation of these mechanisms allows for:
Verification of Proposed Pathways : Comparing the calculated energy barriers for different possible pathways can determine the most likely reaction mechanism.
Identification of Key Intermediates : The structures of transient intermediates along the reaction coordinate can be characterized.
Rationalization of Selectivity : In cases where multiple products are possible, computational analysis can explain why one product is favored over another by comparing the activation energies of the competing pathways. For example, in the alkylation of 1,4-diazepane, calculations can predict whether mono- or di-alkylation is more favorable under certain conditions.
Recent studies have employed computational methods to evaluate the mechanisms of reductive amination for producing N-substituted diazepanes, confirming the stepwise nature of the reaction and exploring alternative hypothetical pathways. nih.govroyalsocietypublishing.org
Based on a comprehensive search of available scientific literature, there is currently no specific research published on the molecular dynamics (MD) simulations, dynamic behavior, or solvent effects of the chemical compound this compound. Consequently, it is not possible to provide an article with detailed research findings and data tables as requested in the prompt.
Computational and theoretical investigations, including molecular dynamics simulations, are highly specific to the molecule being studied. The dynamic behavior and interactions with solvents are determined by the unique structural and electronic properties of the compound . Therefore, extrapolating data from related but distinct molecules would not be scientifically accurate or appropriate.
Further research and publication in peer-reviewed scientific journals would be required to generate the specific data and analysis requested for this compound.
Non Clinical Chemical Applications and Future Research Directions
5-(1,4-Diazepan-1-yl)pentanenitrile as a Versatile Building Block in Complex Molecule Synthesis
The structure of this compound makes it a highly adaptable building block in the field of organic synthesis. The 1,4-diazepane ring is a recognized "privileged structure" in medicinal chemistry, known for its presence in a wide range of biologically active compounds. jocpr.com This seven-membered heterocyclic system can adopt various conformations, such as a twist-chair, which can be crucial for molecular recognition and binding. researchgate.net
The synthetic utility of this compound is enhanced by its two distinct reactive sites: the secondary amine within the diazepane ring and the terminal nitrile group. The nitrile group is a valuable precursor for the synthesis of other nitrogen-containing functional groups, including amines and amides, through reactions like nucleophilic addition-elimination. fiveable.me It can also be transformed into carboxylic acids via hydrolysis. ontosight.ai This versatility allows for the extension of the carbon chain and the introduction of new functionalities. chemguide.co.uk
For example, the secondary amine can undergo N-acylation or reaction with various electrophiles, while the nitrile can be a key component in cycloaddition reactions or a precursor for more complex heterocyclic systems. openpharmaceuticalsciencesjournal.comresearchgate.net The synthesis of related diazepane derivatives often involves domino processes or multi-component reactions, highlighting the efficiency with which complex structures can be built from simpler starting materials. acs.org The combination of the diazepane scaffold and the reactive nitrile "tail" offers a modular approach to creating diverse molecular architectures.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product | Significance |
|---|---|---|---|
| Nitrile (-CN) | Hydrolysis | 5-(1,4-Diazepan-1-yl)pentanoic acid | Introduction of a carboxylic acid group for further functionalization. ontosight.ai |
| Nitrile (-CN) | Reduction | 5-(1,4-Diazepan-1-yl)pentan-1-amine | Formation of a primary amine for amide coupling or other reactions. fiveable.me |
| Diazepane (N-H) | Acylation | N-Acyl-5-(1,4-diazepan-1-yl)pentanenitrile | Modification of the diazepane ring properties. openpharmaceuticalsciencesjournal.com |
| Diazepane (N-H) | Alkylation | N-Alkyl-5-(1,4-diazepan-1-yl)pentanenitrile | Introduction of diverse substituents on the diazepane nitrogen. jocpr.com |
Exploration in the Design of Chemical Probes and Tools for Molecular Recognition
The development of chemical probes is essential for understanding complex biological systems. These tools often require a scaffold that can be precisely functionalized with reactive groups and reporter tags. sigmaaldrich.com The structure of this compound is well-suited for this purpose. The diazepane core can act as a recognition element, binding to specific biological targets. For instance, benzodiazepines, which feature a related diazepine (B8756704) core, are known to interact with specific receptors in the central nervous system. nih.govnih.gov
The pentanenitrile chain provides a linker to attach various functional moieties. The terminal nitrile itself, or a group derived from it, can be used to connect to reporter molecules such as fluorophores or biotin (B1667282) for visualization and pull-down experiments. Furthermore, the scaffold can incorporate photoaffinity groups like benzophenones or diazirines, which upon UV activation, can form a covalent bond with the target protein, enabling its identification and characterization. sigmaaldrich.comresearchgate.net
The synthesis of libraries of such probes, with variations in the diazepane substitution and the nature of the appended functional groups, could lead to the discovery of new molecular interactions and the elucidation of biological pathways. sigmaaldrich.com The ability to create structurally diverse probes from a common core is a significant advantage in chemical biology research. researchgate.net
Advanced Materials Science Applications Based on Nitrogen-Rich Scaffolds
Nitrogen-rich compounds are increasingly being explored for their applications in materials science. The high nitrogen content in scaffolds like this compound can impart unique properties to polymers and other materials. acs.orgnih.gov For example, nitrogen-rich polymers can exhibit enhanced thermal stability and specific surface functionalities. researchgate.net
The diazepane and nitrile functionalities in this molecule offer multiple points for polymerization. The diamine nature of the diazepane ring allows it to be incorporated into polyamides or polyureas, while the nitrile group can participate in polymerization reactions or be converted to other reactive groups for cross-linking. The resulting polymers could have applications in areas such as gas adsorption and separation, or as sensory materials. rsc.org
Furthermore, nitrogen-rich surfaces have been shown to promote cell adhesion and growth, suggesting potential applications in biomaterials and tissue engineering. researchgate.net Covalent organic frameworks (COFs) built from nitrogen-rich linkages have also emerged as promising materials for sensing various analytes due to their porous and highly ordered structures. rsc.org The incorporation of the this compound building block into such advanced materials could lead to novel properties and functionalities.
Emerging Methodologies in the Synthesis and Characterization of Substituted Diazepanes and Nitriles
Recent years have seen significant advancements in the synthetic methodologies for both diazepanes and nitriles, which are directly relevant to the production and modification of this compound. Modern approaches to diazepine synthesis include metal-catalyzed tandem reactions, multi-component reactions, and domino processes that allow for the efficient construction of the seven-membered ring from simple precursors. acs.orgnih.gov For instance, a step- and atom-economical protocol has been described for the synthesis of 1,4-diazepanes from 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.org Continuous flow synthesis is also being explored for the production of diazepam, a related benzodiazepine (B76468), which offers advantages in terms of purity and scalability. frontiersin.org
Similarly, the synthesis of nitriles has evolved beyond traditional methods. Modern techniques include the direct oxidative synthesis of nitriles from aldehydes and the use of environmentally benign cyanide sources. researchgate.netresearchgate.net The dehydration of amides using reagents like thionyl chloride remains a common and effective method. jove.com
The characterization of these complex molecules relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the structure and conformation of the diazepine ring. worldwidejournals.com Infrared (IR) spectroscopy is used to confirm the presence of key functional groups like the nitrile (C≡N) and amine (N-H) bonds. researchgate.net Mass spectrometry provides accurate molecular weight determination and fragmentation patterns that aid in structural confirmation. worldwidejournals.com
Table 2: Modern Synthetic and Characterization Techniques
| Area | Technique/Methodology | Relevance to this compound |
|---|---|---|
| Synthesis | Domino Reactions | Efficient, one-pot synthesis of the diazepane core. acs.org |
| Multi-component Reactions | Rapid assembly of complex diazepane structures. nih.gov | |
| Continuous Flow Synthesis | Scalable and high-purity production. frontiersin.org | |
| Characterization | NMR Spectroscopy | Detailed structural and conformational analysis. worldwidejournals.com |
| IR Spectroscopy | Functional group identification (e.g., C≡N, N-H). researchgate.net | |
| Mass Spectrometry | Molecular weight and structural confirmation. researchgate.net |
Q & A
Q. What are the key methodological considerations for synthesizing 5-(1,4-Diazepan-1-yl)pentanenitrile?
The synthesis of this compound requires precise control of reaction parameters such as temperature, solvent selection (e.g., aprotic solvents for nitrile stability), and reaction time to optimize yield and purity. Multi-step protocols often involve nucleophilic substitution or reductive amination, with intermediates characterized via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural validation . Reaction fundamentals, including stoichiometric ratios and catalyst selection (e.g., palladium for cross-coupling steps), should align with reactor design principles to ensure scalability and reproducibility .
Q. How can researchers characterize the structural and electronic properties of this compound?
Advanced analytical techniques are critical:
- NMR spectroscopy : Identifies proton and carbon environments, confirming the diazepane ring conformation and nitrile group integrity.
- High-resolution MS (HRMS) : Validates molecular weight and fragmentation patterns.
- Computational modeling : Density functional theory (DFT) calculations predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) to correlate with reactivity . These methods ensure structural fidelity and inform mechanistic hypotheses for downstream applications.
Q. What experimental frameworks are recommended for studying reaction mechanisms involving this compound?
Mechanistic studies benefit from factorial design approaches, where variables (e.g., temperature, pH, solvent polarity) are systematically varied to isolate rate-determining steps. Isotopic labeling (e.g., deuterated solvents) or kinetic isotope effects (KIEs) can elucidate pathways, while in situ Fourier-transform infrared (FTIR) spectroscopy tracks intermediate formation . Such methodologies reduce experimental iterations and enhance mechanistic clarity .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzyme interaction data involving this compound?
Contradictions in enzyme inhibition or activation data may arise from assay conditions (e.g., buffer composition, ionic strength) or protein conformational dynamics. To address this:
- Control experiments : Compare results under standardized conditions (e.g., IUPAC-recommended buffers).
- Surface plasmon resonance (SPR) : Quantify binding kinetics in real-time to distinguish nonspecific interactions.
- Molecular dynamics (MD) simulations : Model ligand-protein interactions at atomic resolution to identify transient binding pockets . Cross-validation with orthogonal techniques (e.g., isothermal titration calorimetry) strengthens data reliability .
Q. What strategies optimize the compound’s stability in aqueous media for biological assays?
The nitrile group’s hydrolysis susceptibility in aqueous environments necessitates:
- pH optimization : Maintain neutral-to-slightly acidic conditions to minimize nucleophilic attack by hydroxide ions.
- Co-solvent systems : Use water-miscible organic solvents (e.g., DMSO ≤1% v/v) to enhance solubility without destabilizing the compound.
- Stability-indicating assays : Employ high-performance liquid chromatography (HPLC) with UV-Vis detection to monitor degradation products over time .
Q. How can computational tools enhance the design of derivatives with improved pharmacological profiles?
- Virtual screening : Ligand-based pharmacophore modeling identifies structural motifs enhancing target affinity or metabolic stability.
- ADMET prediction : Tools like SwissADME predict absorption, distribution, and toxicity profiles to prioritize synthetic targets.
- Quantum mechanics/molecular mechanics (QM/MM) : Simulates enzymatic catalysis to guide rational modifications (e.g., steric shielding of reactive groups) . Integrating these tools reduces trial-and-error synthesis and accelerates lead optimization .
Methodological Challenges and Solutions
Q. What statistical approaches are effective for optimizing reaction yields in complex synthetic pathways?
Response surface methodology (RSM) and Taguchi designs enable multivariate optimization by modeling interactions between factors (e.g., catalyst loading, temperature). For example:
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature (°C) | 60–120 | 90 |
| Catalyst (mol%) | 1–5 | 3 |
| Reaction time (h) | 12–24 | 18 |
| Central composite designs (CCDs) further refine conditions, balancing cost and efficiency . |
Q. How should researchers validate the biological activity of this compound against off-target effects?
- Selectivity profiling : Use kinase or GPCR panels to assess off-target binding.
- CRISPR-Cas9 knockouts : Confirm target-specific activity in genetically modified cell lines.
- Metabolomics : Track endogenous metabolite shifts to identify unintended pathway modulation . Triangulating these methods ensures robust attribution of observed effects to the intended target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
